molecular formula C3H6ClNO2 B1356200 3-chloro-N-hydroxypropanamide CAS No. 59617-25-3

3-chloro-N-hydroxypropanamide

Cat. No.: B1356200
CAS No.: 59617-25-3
M. Wt: 123.54 g/mol
InChI Key: TWPQMKAIJRMOGL-UHFFFAOYSA-N
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Description

3-Chloro-N-hydroxypropanamide ( 59617-25-3) is an organic compound with the molecular formula C3H6ClNO2 and a molecular weight of 123.54 g/mol . Its structure features a chloroalkyl chain terminated with a N-hydroxyamide (hydroxamic acid) group, as represented by the SMILES notation ONC(CCCl)=O . This structure makes it a valuable building block in organic synthesis and medicinal chemistry research, particularly for the preparation of more complex molecules containing the hydroxamic acid functional group . As a reagent, it is intended for research and development purposes only. Researchers should note that this compound requires specific storage conditions and should be kept in a sealed container under an inert atmosphere at 2-8°C to maintain stability . Please refer to the relevant safety data sheet for comprehensive handling instructions. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2/c4-2-1-3(6)5-7/h7H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPQMKAIJRMOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573371
Record name 3-Chloro-N-hydroxypropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59617-25-3
Record name 3-Chloro-N-hydroxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-N-hydroxypropanamide
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Synthetic Methodologies and Chemical Transformations of 3 Chloro N Hydroxypropanamide

Established Synthetic Routes to 3-chloro-N-hydroxypropanamide

The synthesis of this compound primarily relies on established methods for amide bond formation, tailored for the specific reactivity of hydroxylamine (B1172632).

Classical Acylation Reactions with Hydroxylamine Derivatives

The most direct and common method for synthesizing this compound is the N-acylation of hydroxylamine with an activated form of 3-chloropropanoic acid. researchgate.netbath.ac.uk This typically involves the reaction of 3-chloropropionyl chloride with hydroxylamine hydrochloride. researchgate.net The reaction is a nucleophilic acyl substitution where the nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the N-hydroxypropanamide and hydrogen chloride as a byproduct. youtube.com

In a specific example aimed at producing precursors for hybrid compounds, this compound was synthesized by reacting chloropropionyl chloride with hydroxylamine hydrochloride. researchgate.net This method is representative of classical acylation strategies used widely in organic chemistry to form amide bonds. researchgate.net

For structurally similar compounds, such as 3-chloro-N-hydroxy-2,2-dimethylpropanamide, the synthesis is achieved by reacting 3-chloro-2,2-dimethylpropionyl chloride with hydroxylamine. google.com Research into this reaction has shown that maintaining the pH in a 7.0-7.5 range is optimal for achieving high yields, which can reach up to 85%. google.com

Exploration of Alternative Synthetic Pathways for Propanamide Scaffolds

While direct acylation is standard for this compound, alternative synthetic strategies are employed for the broader class of propanamide scaffolds, which could be adapted for this specific compound. For instance, the synthesis of the related 3-hydroxypropanamide (B15828) can be achieved through the hydrolysis of 3-hydroxypropanenitrile. This reaction can be catalyzed by either acid or base, with acid catalysis (20% v/v sulfuric acid) reported to achieve an 85% conversion. Other routes to the basic propanamide structure include the reduction of 3-hydroxypropanoic acid using reagents like lithium aluminum hydride. These alternative pathways highlight the diverse chemical strategies available for constructing the core propanamide framework.

Derivatization Strategies for this compound Analogues

The presence of a chlorine atom and an N-hydroxyamide group makes this compound an excellent substrate for derivatization to produce a wide array of analogues.

Functional Group Modification at the Chloro Position

The chlorine atom at the C-3 position is a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. This strategy is central to using this compound as a building block.

A prominent example is its use in the synthesis of novel hydroxamic acid derivatives linked to a triazole ring. researchgate.net In this process, this compound is condensed with various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. The thiol group of the triazole acts as a nucleophile, displacing the chloride to form a thioether linkage. The reaction is typically carried out in the presence of a base such as triethylamine (B128534) to facilitate the substitution. researchgate.net

Starting Triazole-ThiolResulting Hybrid Compound Name
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-hydroxypropanamide
4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol3-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxypropanamide
4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol3-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxypropanamide

This table presents examples of hybrid compounds synthesized from this compound via nucleophilic substitution at the chloro position, based on research findings. researchgate.net

Another transformation involving the chloro position is intramolecular cyclization. Treatment of 3-chloro-N-hydroxypropanamides with a base, such as alkaline or alkaline earth hydroxides, can induce an intramolecular substitution where the oxygen of the N-hydroxy group displaces the chloride, leading to the formation of a 3-isoxazolidinone ring system. google.com

N-Substitution and Linker Extension Approaches

Modifications at the nitrogen atom of the amide group, either through direct substitution or the extension with chemical linkers, are common strategies to develop new analogues. The synthesis of hybrid molecules often involves connecting the N-hydroxypropanamide moiety to other pharmacophores using linkers. f1000research.com

One such approach involves synthesizing hybrid molecules of benzothiazole (B30560) (BZT) cross-linked with a hydroxamic acid. f1000research.com For example, 3-(2-(benzo[d]thiazol-2-yl-thio)acetamido)-N-hydroxypropanamide was prepared by first creating a BZT-linker intermediate and then reacting it with hydroxylamine. f1000research.com This demonstrates how the core N-hydroxypropanamide structure can be incorporated into larger, more complex molecules through linker-based strategies.

Hybrid Compound Synthesis Incorporating the N-Hydroxypropanamide Moiety

The synthesis of hybrid compounds, where two or more pharmacophoric units are combined into a single molecule, is a growing area in drug discovery. naun.orgresearchgate.net The N-hydroxypropanamide moiety is a valuable component in such syntheses due to the biological activities associated with hydroxamic acids. naun.org

Research has focused on creating hybrid compounds by linking the N-hydroxypropanamide group to various heterocyclic systems. As detailed in section 2.2.1, one successful strategy involves reacting this compound with substituted triazole-thiols to produce triazole-linked hydroxamic acids. researchgate.net

Another example is the synthesis of dihydropyrimidine-hydroxamic acid hybrids. researchgate.net In one study, novel compounds were designed and synthesized for their potential biological activity. Among them was 3-[[4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-2-yl]-amino]-N-hydroxypropanamide, which incorporates the N-hydroxypropanamide structure. researchgate.net These examples underscore the utility of this compound as a key starting material for creating diverse hybrid molecules with potential therapeutic applications.

Heterocyclic CoreLinker TypeExample Hybrid Compound
4-amino-5-aryl-1,2,4-triazoleThioether3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-hydroxypropanamide researchgate.net
Benzothiazole (BZT)Acetamido3-(2-(benzo[d]thiazol-2-yl-thio)acetamido)-N-hydroxypropanamide f1000research.com
DihydropyrimidineAmino3-[[4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-2-yl]-amino]-N-hydroxypropanamide researchgate.net

This table summarizes different strategies for creating hybrid compounds incorporating the N-hydroxypropanamide moiety.

Chemo- and Regioselectivity in this compound Synthesis

The synthesis of this compound involves specific challenges related to chemo- and regioselectivity, which are fundamental concepts in controlling the outcome of chemical reactions. sciforschenonline.orgscholaris.ca Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity is the preference for a reaction to occur at one specific site over another when a functional group could react at multiple positions. In the context of forming this compound, these principles are critical in directing the acylation of hydroxylamine to yield the desired product.

The primary route for synthesizing this compound is the reaction between an activated derivative of 3-chloropropanoic acid, typically 3-chloropropionyl chloride, and hydroxylamine. researchgate.net The hydroxylamine molecule (NH₂OH) possesses two nucleophilic centers: the nitrogen atom and the oxygen atom. This duality presents a significant chemoselectivity challenge. The acylation can occur either on the nitrogen atom (N-acylation) to form the desired N-hydroxy amide, or on the oxygen atom (O-acylation) to form an isomeric O-acyl hydroxylamine ester.

Controlling the reaction conditions is paramount to ensure selective N-acylation. Key factors that influence the selectivity of this transformation include pH, the nature of the base used, and the solvent system. Research into the synthesis of structurally similar compounds, such as 3-chloro-N-hydroxy-2,2-dimethylpropanamide, highlights the importance of rigorous pH control. google.com In one patented process, maintaining the reaction mixture's pH in a narrow range of 7.0-7.5 was crucial for achieving a high yield (85%) of the N-hydroxy amide product. google.com This precise control is necessary to ensure that the hydroxylamine is predominantly in its free base form (NH₂OH), where the nitrogen is the more potent nucleophile compared to the oxygen. At a lower pH, the nitrogen atom would be protonated (NH₃OH⁺), rendering it non-nucleophilic. Conversely, a significantly higher pH could lead to the formation of the NH₂O⁻ anion, which might favor O-acylation or promote side reactions.

Similarly, in the synthesis of related N-substituted propanamides, the choice of base and solvent plays a critical role. For the preparation of 3-chloro-N-(3-hydroxyphenyl)propanamide, sodium bicarbonate (NaHCO₃), a mild base, was used in dichloromethane (B109758) (DCM) to selectively promote N-acylation of 3-aminophenol (B1664112) over O-acylation of the phenolic group. asianpubs.org In the synthesis of hydroxamic acid derivatives, a base such as triethylamine is often employed to neutralize the hydrochloric acid generated when using an acyl chloride, thereby facilitating a controlled reaction with hydroxylamine hydrochloride. researchgate.net

The table below summarizes findings from synthetic methodologies for this compound and analogous compounds, illustrating the conditions used to achieve selectivity.

ProductStarting MaterialsKey Reagents & ConditionsReported YieldSelectivity FocusReference
3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-hydroxypropanamide This compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolTriethylamineNot specifiedReaction of a pre-formed N-hydroxy amide with a thiol. researchgate.net
3-chloro-N-hydroxy-2,2-dimethylpropanamide 3-chloro-2,2-dimethylpropionyl chloride, HydroxylaminepH maintained at 7.0-7.585%Selective N-acylation of hydroxylamine. google.com
3-chloro-N-(3-hydroxyphenyl)propanamide 3-Chloropropionyl chloride, 3-AminophenolNaHCO₃, Dichloromethane, Room Temperature93%Chemoselective N-acylation over O-acylation. asianpubs.org
N-(4-methoxyphenyl)-3-chloropropionamide 3-chloropropionyl chloride, p-AnisidineNaHCO₃, Toluene, 50-60°CNot specified for this stepSelective N-acylation. google.com

While the primary challenge in the synthesis of this compound is chemoselectivity (N- vs. O-acylation), the concept of regioselectivity is also inherently addressed. By choosing conditions that favor acylation on the nitrogen atom of hydroxylamine, the reaction is directed to a specific region of the bifunctional molecule. Therefore, controlling the chemoselectivity effectively dictates the regiochemical outcome of the synthesis.

Spectroscopic Characterization Techniques for Amide and Hydroxamic Acid Linkages

Spectroscopic methods are crucial for understanding the solution-state structure and functional groups of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For N-hydroxy amides, ¹H and ¹³C NMR are used to analyze the conformation. mdpi.com Studies on related N-hydroxy amides and peptoids have shown that the N-hydroxy group can influence the conformational preferences of the molecule. nih.govnih.gov For instance, in some N-hydroxy peptoids, the N-hydroxy amides strongly favor a trans conformation in chloroform. nih.govnih.gov This preference is often driven by the formation of intramolecular hydrogen bonds. nih.gov The chemical shifts of the N-hydroxyl proton can provide evidence for such hydrogen bonding; downfield shifts are indicative of involvement in hydrogen bonds. nih.gov Variable temperature NMR studies can also be employed to assess the stability of these hydrogen bonds and any conformational transitions. nih.govchemrxiv.org

In peptoid-peptide hybrids containing N-(hydroxy)glycine residues, a combination of ¹H, ¹H-¹H NOESY, and ¹H-¹³C HMBC NMR experiments in various solvents helps in detailed conformational and structural analysis. nih.gov These studies have revealed that N-(hydroxy)amides almost exclusively adopt a trans amide conformation. nih.gov

Table 1: Representative ¹H NMR Data for Amide and Hydroxamic Acid Protons This table is illustrative and based on general knowledge of similar compounds, as specific data for this compound was not available in the search results.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
N-H 7.5 - 8.5 br s -
O-H 9.0 - 10.0 br s -
α-CH₂ 2.5 - 3.0 t 6.0 - 7.0

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org For this compound, key vibrational modes would include the C=O stretch of the amide, the N-H bend, and the O-H stretch of the hydroxamic acid group. The position of these bands can provide information about hydrogen bonding. For example, a shift in the C=O stretching frequency to a lower wavenumber can indicate its participation as a hydrogen bond acceptor. mdpi.com

Table 2: Typical FTIR Absorption Frequencies for Key Functional Groups This table is illustrative and based on general knowledge of similar compounds.

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (Hydroxamic acid) 3200-3400 (broad)
N-H stretch (Amide) 3100-3300
C=O stretch (Amide I) 1630-1680
N-H bend (Amide II) 1510-1570

Solid-State Structural Determination via X-ray Crystallography

Conformational Preferences and Rotational Barriers in N-Hydroxy Amides

The conformation of N-hydroxy amides is governed by a balance of steric and electronic effects, including the potential for hydrogen bonding.

Analysis of Amide Bond Geometry (cis/trans Isomerism)

The amide bond in N-hydroxy amides can exist in either a cis or trans conformation. However, studies on various N-hydroxy amides and related peptoids consistently show a strong preference for the trans geometry. nih.govnih.govnih.gov This preference is often attributed to both steric hindrance in the cis form and the stabilizing effect of intramolecular hydrogen bonds that are favored in the trans conformation. nih.gov In some N-hydroxy peptides, the trans conformation is exclusively observed in solution. rsc.org The energetic barrier to rotation around the amide bond can be significant, leading to distinct and stable conformers. wikipedia.org

Structural Elucidation and Conformational Analysis of N Hydroxypropanamides

Intermolecular Interactions and Self-Assembly Properties

The supramolecular architecture of N-hydroxypropanamides in the solid state is predominantly governed by a network of strong hydrogen bonds. The presence of both a hydroxyl (-OH) and an amide (N-H) group provides potent hydrogen bond donors, while the carbonyl oxygen (C=O) and the hydroxyl oxygen act as effective hydrogen bond acceptors. These interactions are fundamental to the packing of the molecules in the crystal lattice and dictate their self-assembly into larger, ordered structures.

A detailed understanding of these interactions can be derived from the crystallographic analysis of N-hydroxypropanamide, the parent compound of this class. Although specific crystal structure data for 3-chloro-N-hydroxypropanamide is not extensively documented in publicly available literature, the foundational principles of its intermolecular interactions can be inferred from its unsubstituted analogue.

In the crystal structure of N-hydroxypropanamide, the molecules are intricately linked through a three-dimensional framework of hydrogen bonds. nih.gov There are no intramolecular hydrogen bonds; instead, all potential donor and acceptor sites are engaged in intermolecular interactions. This extensive network involves both N-H···O and O-H···O hydrogen bonds. nih.govresearchgate.net

The N-H group of the amide functionality forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule. Simultaneously, the hydroxyl group (O-H) donates its proton to the hydroxyl oxygen of a neighboring molecule. This pattern of interactions leads to the formation of complex supramolecular motifs.

The key hydrogen bonding interactions in N-hydroxypropanamide are summarized in the table below.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O=C0.861.95-2.042.8012-2.8958163-168
O-H···O-H0.821.84-1.862.6589-2.6775165-177
Data derived from the crystal structure of N-hydroxypropanamide. nih.govresearchgate.net

These interactions lead to the self-assembly of molecules into distinct chains and sheets. For instance, molecules can form C(5) chains via N-H···O=C hydrogen bonds. These chains are then interlinked by the stronger O-H···O hydrogen bonds, creating a robust three-dimensional architecture. researchgate.net

The study of various substituted N-hydroxypropanamides confirms the critical role of hydrogen bonding in their crystal packing. sciencepub.net The ability of the hydroxyl and amide groups to form strong, directional interactions makes them reliable building blocks for the construction of predictable supramolecular assemblies. wuxiapptec.com The principles of self-assembly observed in simpler N-hydroxypropanamides provide a solid foundation for understanding the behavior of more complex derivatives like this compound. medchemexpress.com

Coordination Chemistry and Metal Ion Chelation in N Hydroxypropanamide Systems

Fundamental Principles of Metal-Hydroxamate Interactions

Hydroxamic acids are weak organic acids that exist in two tautomeric forms: the keto form and the iminol form. nih.gov In acidic conditions, the keto tautomer is the most stable and predominant form. nih.gov The acidity of the hydroxamic acid group allows for deprotonation under basic conditions, which yields the corresponding hydroxamate anion. acs.org This deprotonation of the N-OH proton is crucial for its function as a ligand, as the resulting anion is a potent metal-binding agent. wikipedia.org

The interaction between a metal ion and a hydroxamate is a classic example of Lewis acid-base chemistry, where the hard metal cation (Lewis acid) interacts strongly with the hard oxygen donor atoms (Lewis base) of the hydroxamate ligand. This interaction typically occurs after the interconversion of the hydroxamic acid from its more stable trans form to the cis form upon chelation. acs.org The strength and stability of the resulting metal-hydroxamate complex are influenced by factors such as the nature of the metal ion, the pH of the solution, and the specific structure of the hydroxamic acid ligand.

Chelation Modes and Stability Constants of N-Hydroxypropanamide Metal Complexes

The most common coordination mode for hydroxamates with metal ions is bidentate chelation involving the oxygen atoms from both the carbonyl group (C=O) and the deprotonated hydroxylamine (B1172632) group (-N-O⁻). nih.gov This arrangement results in the formation of a highly stable five-membered chelate ring. acs.org This (O,O') chelation is the primary reason for the high affinity that N-hydroxypropanamides exhibit for various metal ions, particularly those that are hard Lewis acids.

N-hydroxypropanamides form stable complexes with a variety of transition metal ions. The affinity for these metals generally follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), which relates the stability of high-spin octahedral complexes to the ionic radius and crystal field stabilization energy of the metal ion. wikipedia.org

Selected Overall Stability Constants (log β) for Metal-Hydroxamate Complexes
Metal IonLigandStoichiometry (M:L)log βConditions
Fe(III)Salicylhydroxamic Acid1:23.7725°C
Fe(III)Artificial Siderophore (LH3)1:131Aqueous
Cu(II)Salicylhydroxamic Acid1:13.1525°C
Ni(II)Isatin-Aminoantipyrine Schiff base1:15.90Room Temp, 70% Methanol
Zn(II)Imino Thiazolidinone1:410.3725°C
V(V)2-amino-N-hydroxypropanamide1:2-pH 2.5-10.5

Note: The stability constants are highly dependent on the specific ligand and experimental conditions (temperature, ionic strength, solvent). The values presented are illustrative examples from various hydroxamic acid systems. researchgate.netijsr.netcurresweb.comacs.orgacademicjournals.org

Influence of Metal Chelation on N-Hydroxypropanamide Reactivity and Biological Activity

The chelation of metal ions by the N-hydroxypropanamide group significantly alters the compound's chemical and biological properties. By binding to a metal ion, the hydroxamate ligand can modulate the metal's redox potential, sterically hinder its access to other molecules, and prevent it from participating in deleterious reactions, such as the generation of reactive oxygen species.

This metal-binding ability is the foundation for the biological activity of many hydroxamic acid derivatives. acs.org For example, some hydroxamic acids act as inhibitors of metalloenzymes by chelating the metal cofactor (often Zn²⁺ or Fe³⁺) in the enzyme's active site, thereby blocking its catalytic function. wikipedia.org This mechanism is exploited in various therapeutic agents. Furthermore, the formation of a stable metal complex can enhance the transport of essential metal ions like iron into cells, a strategy employed by naturally occurring siderophores. wikipedia.org Conversely, chelation can also be used to sequester and promote the excretion of toxic metals from the body.

Speciation Studies of N-Hydroxypropanamide Metal Complexes in Aqueous Solutions

The speciation of metal-hydroxamate complexes in aqueous solution—that is, the distribution of different complex forms—is highly dependent on the solution's pH and the molar ratio of the metal to the ligand. researchgate.netnih.gov Potentiometric and spectrophotometric titrations are common methods used to study these equilibria.

At low pH, the hydroxamic acid is protonated and less available for chelation. As the pH increases, the ligand deprotonates, favoring the formation of metal complexes. nih.gov Typically, a stepwise formation of complexes is observed. For a metal ion like Cu(II), a 1:1 (ML⁺) complex might form first, followed by a 1:2 (ML₂) complex as the ligand concentration or pH increases. mdpi.com For Fe(III), mono- (FeL²⁺), bis- (FeL₂⁺), and tris- (FeL₃) hydroxamate complexes can form sequentially. nih.govresearchgate.net

Molecular Mechanisms of Action and Target Engagement of 3 Chloro N Hydroxypropanamide Derivatives

Enzyme Inhibition via Metal Chelation

The cornerstone of the inhibitory action of 3-chloro-N-hydroxypropanamide and its derivatives is the hydroxamate functional group (-CONHOH). This group acts as a bidentate ligand, meaning it can form two coordinate bonds to a central metal ion. The oxygen atoms of the carbonyl group and the hydroxyl group chelate the metal cofactor essential for the enzyme's catalytic cycle. This binding often mimics the geometry of the transition state of the natural substrate, resulting in potent and often reversible inhibition.

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer metastasis and arthritis. The catalytic mechanism of MMPs relies on a zinc ion in the active site to polarize a water molecule, which then hydrolyzes the peptide bond of the substrate.

Derivatives containing the N-hydroxypropanamide scaffold inhibit MMPs by directly targeting this catalytic zinc ion. The hydroxamate group chelates the Zn²⁺ ion, displacing the catalytically essential water molecule and rendering the enzyme inactive. This prevents the breakdown of ECM components. Studies on related N-hydroxyalkanamide derivatives have demonstrated their efficacy in inhibiting various MMPs. For instance, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide showed significant inhibition of MMP-2, MMP-9, and MMP-14, all of which are key players in tumor invasion and metastasis nih.gov.

Compound ClassTarget MMPInhibitory Concentration (IC₅₀)
N-hydroxybutanamide DerivativesMMP-2~1.0 - 1.5 µM
N-hydroxybutanamide DerivativesMMP-9~1.0 - 1.5 µM
N-hydroxybutanamide DerivativesMMP-14~1.0 - 1.5 µM

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and various non-histone proteins. This action leads to chromatin compaction and transcriptional repression. HDACs are zinc-dependent enzymes, and their inhibition can restore the expression of suppressed genes, such as tumor suppressor genes, making them a key target in cancer therapy.

The mechanism of HDAC inhibition by this compound derivatives mirrors that of other hydroxamate-based HDAC inhibitors. The hydroxamic acid group serves as a potent zinc-binding group (ZBG) that coordinates with the Zn²⁺ ion deep within the active site pocket nih.govmdpi.comnih.govresearchgate.net. This chelation blocks the catalytic machinery, preventing the deacetylation of substrates. The result is an accumulation of acetylated histones and non-histone proteins, which alters gene expression and can trigger cellular responses like apoptosis and cell cycle arrest mdpi.comresearchgate.net. Some derivatives exhibit selectivity for specific HDAC isoforms, such as the cytoplasm-localized HDAC6, which is primarily involved in deacetylating non-histone proteins like α-tubulin.

CompoundTarget HDACInhibitory Concentration (IC₅₀)
Hydroxamic Acid Derivative (YSL-109)HDAC1259.439 µM
HDAC60.537 nM
HDAC82.24 µM

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. In pathogenic bacteria like Helicobacter pylori, urease activity is a critical virulence factor, as the ammonia produced neutralizes gastric acid, allowing the bacterium to survive and colonize the stomach lining journalagent.comnih.gov.

Hydroxamic acid derivatives are potent inhibitors of urease. The inhibitory mechanism involves the chelation of the two Ni²⁺ ions within the enzyme's active site by the hydroxamate moiety journalagent.com. This interaction blocks the access of urea to the catalytic center, thereby inhibiting ammonia production. Research has shown that hydroxamic acid derivatives can be powerful inhibitors of H. pylori urease, with some compounds exhibiting activity in the nanomolar range. Notably, a derivative containing a chlorophenyl group, 3-(3-chlorophenyl)-3-hydroxypropionyl-hydroxamic acid, demonstrated exceptionally high potency, highlighting the potential of chloro-substituted hydroxamic acids in this context.

CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Kinetic Constant (Ki)
3-(3-chlorophenyl)-3-hydroxypropionyl-hydroxamic acidHelicobacter pylori Urease0.083 µM0.014 µM
Acetohydroxamic acid (AHA)Helicobacter pylori Urease~2.5 mMN/A

Several key secretases involved in physiological and pathological processes are zinc metalloproteinases and are thus susceptible to inhibition by hydroxamic acid derivatives.

Amyloid Precursor Protein (APP) Secretases : The processing of APP by α- and γ-secretases is a critical step in the generation of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. These enzymes are targets for hydroxamic acid-based inhibitors.

Angiotensin-Converting Enzyme (ACE) : While primarily known as a target for cardiovascular drugs, a related secretase activity is also inhibited by hydroxamates.

CD23 (Low Affinity IgE Receptor) : The release, or "shedding," of soluble CD23 from the surface of B-cells is mediated by a metalloprotease. This process is involved in the regulation of IgE synthesis. Hydroxamic acid-based compounds have been shown to inhibit this proteolytic cleavage nih.govmdpi.com.

TNF-α Convertase (TACE) : Also known as ADAM17, TACE is a zinc metalloproteinase that cleaves membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to release its soluble, active form. TACE is a significant target in inflammatory diseases. Peptide hydroxamates are effective inhibitors of TACE. Succinate-based hydroxamic acids have also shown potent inhibition of TACE, with IC₅₀ values in the nanomolar range.

Compound ClassTarget EnzymeInhibitory Concentration (IC₅₀)
Succinate-based hydroxamic acid (Marimastat)TACE3.8 nM
Succinate-based hydroxamic acid (BB1101)TACE0.2 nM

The metal-chelating ability of N-hydroxypropanamide derivatives allows them to target a range of other metalloenzymes.

LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) : LpxC is an essential zinc-dependent enzyme in the biosynthetic pathway of lipid A, a crucial component of the outer membrane of Gram-negative bacteria. LpxC is a promising antibiotic target because it is conserved in these bacteria and absent in mammals. Potent LpxC inhibitors contain a hydroxamate group that targets the catalytic zinc ion. Threonyl-hydroxamate derivatives like CHIR-090 are powerful, slow, tight-binding inhibitors of LpxC with sub-nanomolar affinity.

Enolase : Enolase is a metalloenzyme that requires two magnesium ions for its catalytic activity in the glycolysis pathway. While enolase is a known target for fluoride ions, which mimic an intermediate state of catalysis, the primary mechanism of inhibition by hydroxamic acids for some redox enzymes may not solely be metal chelation. For certain enzymes, mechanisms involving hydrogen bonding at the substrate-binding site or the formation of a charge-transfer complex have been proposed as alternative or contributing modes of action mdpi.com.

CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Dissociation Constant (Ki)
L-161,240E. coli LpxCN/A50 nM
CHIR-090LpxC (various species)Sub-nanomolarN/A

Interference with Protein Function and Cellular Pathways

The engagement of this compound derivatives with their enzymatic targets initiates a cascade of downstream effects that interfere with broader protein functions and cellular pathways. The inhibition of HDACs, in particular, has profound consequences beyond simple enzyme blocking.

By preventing the deacetylation of non-histone proteins, these derivatives can alter the function of key cellular regulators. For example, HDAC inhibitors can lead to the hyperacetylation and activation of the tumor suppressor protein p53, promoting apoptosis. They can also affect the acetylation status of chaperone proteins and transcription factors, disrupting cellular signaling and survival pathways.

The downstream effects of HDAC inhibition by hydroxamic acid derivatives include:

Induction of Apoptosis : Triggering programmed cell death by altering the expression of pro-apoptotic and anti-apoptotic proteins mdpi.comresearchgate.net.

Cell Cycle Arrest : Halting cell proliferation through the upregulation of cyclin-dependent kinase inhibitors researchgate.net.

Modulation of Autophagy : Influencing the cellular "self-eating" mechanism, which can either promote or antagonize the pro-apoptotic effects of the inhibitor researchgate.net.

Interference with Signaling Pathways : Hydroxamic acid inhibitors like SAHA (suberoylanilide hydroxamic acid) have been shown to activate signaling cascades such as the Notch pathway. This can lead to complex outcomes, including the upregulation of genes that may influence cell fate and differentiation.

These interferences with fundamental cellular processes underscore the multifaceted mechanism of action of hydroxamic acid derivatives, extending from direct enzyme inhibition to broad-scale modulation of cellular function.

Tubulin Polymerization Inhibition and Microtubule Dynamics

While direct studies on this compound's effect on tubulin polymerization are not extensively documented, the broader class of chalcones and related compounds, which share some structural motifs, are recognized as tubulin inhibitors. These compounds typically bind to the colchicine site on β-tubulin, disrupting the assembly of microtubules. This interference with microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The disruption of the microtubule network is a key mechanism for the anticancer activity of many synthetic and natural compounds.

Cell Cycle Regulation and Apoptosis Induction

Derivatives of this compound have been investigated for their ability to influence the cell cycle and induce programmed cell death, or apoptosis. The presence of chloro and amide functionalities in various molecules has been associated with cytotoxic and pro-apoptotic activities.

One of the early indicators of apoptosis is the externalization of phosphatidylserine on the cell's surface, which can be detected using Annexin V. mdpi.com Studies on structurally related compounds, such as certain chloro-benzenesulfonyl-guanidine derivatives, have demonstrated their capacity to induce apoptosis in cancer cells. mdpi.com For instance, some novel 7-chloroquinoline-1,2,3-triazoyl carboxamides have shown significant dose-dependent cytotoxicity and induction of apoptosis in breast cancer cell lines. nih.gov The pro-apoptotic activity of these compounds is often linked to their ability to cause cell cycle arrest, typically at the G2/M phase, preventing cells from entering mitosis.

Interactive Table: Cytotoxicity of Related Chloro-Substituted Compounds

Compound Cell Line IC50 (µM) Exposure Time (h)
QTCA-1 MDA-MB-231 20.60 24
QTCA-1 MDA-MB-231 20.42 48

IC50 values represent the concentration required to inhibit 50% of cell growth.

Modulation of Signaling Pathways (e.g., BDNF, ERK, CREB)

The Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which involves key downstream effectors like the extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB), is crucial for neuronal survival, plasticity, and cognitive function. e-century.usnih.govmdpi.comresearchgate.net Dysregulation of this pathway has been implicated in various neurological and psychiatric disorders.

While there is no direct evidence linking this compound to the BDNF/ERK/CREB pathway, the modulation of this cascade is a significant area of therapeutic interest. Activation of this pathway is generally associated with neuroprotective and antidepressant effects. e-century.usnih.govmdpi.comresearchgate.net For example, activation of ERK can lead to the phosphorylation and activation of CREB, which in turn regulates the expression of genes involved in neuronal function and survival. e-century.us The potential for novel compounds to interact with and modulate this pathway remains an active area of research.

Antioxidant Mechanisms Involving Radical Scavenging

The N-hydroxy amide functional group present in this compound suggests a potential for antioxidant activity. N-hydroxy derivatives of other compounds, such as 2,2,6,6-tetramethylpiperidines, have demonstrated effective in vitro antioxidant properties. nih.gov The proposed mechanism for this antioxidant effect involves the oxidation of the N-hydroxy group to the corresponding nitroxyl radicals in an aqueous medium. nih.gov These nitroxyl radicals can then act as scavengers of other free radicals, thereby mitigating oxidative stress. This radical scavenging capability is a key feature of many antioxidant compounds.

Ligand-Receptor Binding Profiles

The specific ligand-receptor binding profile of this compound is not well-characterized in publicly available literature. Determining the precise molecular targets and receptor interactions is a critical step in understanding the full pharmacological scope of any compound. Future research employing techniques such as radioligand binding assays and computational docking studies will be necessary to elucidate the specific receptors and enzymes with which this compound and its derivatives interact.

Biological Activity Profiles and Research Applications of N Hydroxypropanamide Analogues

Anti-Oncogenic Activity in Cell Culture Models

N-hydroxypropanamide analogues have demonstrated notable anti-oncogenic activity across a spectrum of cancer cell lines. Their mechanism of action often involves the inhibition of cell proliferation and the induction of apoptosis.

Antiproliferative Effects Across Diverse Cancer Cell Lines

A number of N-hydroxypropanamide analogues have been synthesized and evaluated for their ability to inhibit the growth of various cancer cells. For instance, compounds incorporating both an indole (B1671886) ring and an N-hydroxyacrylamide pharmacophore have shown potent activity. One such compound exhibited stronger antiproliferative effects than the established drug Vorinostat (SAHA) against several human cancer cell lines, including hepatoma (Hep3B), breast (MDA-MB-231), prostate (PC-3), and lung (A549) cancer cells najah.edu. The growth inhibitory (GI50) values for this compound were 0.41 µM, 0.48 µM, 0.62 µM, and 1.02 µM, respectively najah.edu.

Similarly, a series of indole-aryl amide derivatives were tested for their in vitro cytotoxicity against a panel of tumor cell lines. One derivative showed significant activity against HT29 (colon cancer) and HeLa (cervical cancer) cells, with IC50 values of 0.31 µM and 25 µM, respectively. Another analogue was effective against MCF7 (breast cancer) and PC-3 cells, with IC50 values of 0.81 µM and 2.13 µM mdpi.com. Further modifications to the chemical structure yielded a compound with activity against HT29, HeLa, and MCF7 cells, with IC50 values of 0.96 µM, 1.87 µM, and 0.84 µM, respectively mdpi.com.

The antiproliferative activity of these analogues highlights their potential as scaffolds for the development of new anticancer agents. The table below summarizes the reported antiproliferative activities of selected N-hydroxypropanamide analogues.

Compound ClassCell LineIC50/GI50 (µM)
Indole-N-hydroxyacrylamideHep3B (Hepatoma)0.41
MDA-MB-231 (Breast)0.48
PC-3 (Prostate)0.62
A549 (Lung)1.02
Indole-aryl amide 1HT29 (Colon)0.31
HeLa (Cervical)25
Indole-aryl amide 2MCF7 (Breast)0.81
PC-3 (Prostate)2.13
Indole-aryl amide 3HT29 (Colon)0.96
HeLa (Cervical)1.87
MCF7 (Breast)0.84

Investigations into Drug-Resistant Cancer Cell Lines

The emergence of drug resistance is a major challenge in cancer chemotherapy. Research into the efficacy of novel compounds against drug-resistant cancer cell lines is therefore of critical importance. While extensive research on N-hydroxypropanamide analogues in this specific context is still developing, the broader class of hydroxamic acid derivatives, to which N-hydroxypropanamides belong, has been a focus of such investigations.

For example, the development of resistance to therapies is a known issue in triple-negative breast cancer (TNBC) nih.gov. The investigation of novel compounds that can overcome these resistance mechanisms is an active area of research. The general strategy involves identifying compounds that can circumvent the cellular machinery that confers resistance, such as efflux pumps or altered signaling pathways. While direct studies on 3-chloro-N-hydroxypropanamide in resistant lines are not widely documented, the exploration of related hydroxamic acid derivatives in models of drug resistance continues to be a promising avenue for discovering more effective cancer therapies.

Antimicrobial Efficacy (Antibacterial and Antifungal Investigations)

Beyond their anti-cancer properties, N-hydroxypropanamide analogues and related amide-containing compounds have been investigated for their antimicrobial potential. The ability of these compounds to inhibit the growth of pathogenic bacteria and fungi suggests their utility in developing new anti-infective agents, particularly in the face of rising antibiotic resistance.

Research into isothiazol-3(2H)-one analogues, which contain an amide-like core structure, has demonstrated significant antibacterial activity. One study identified a 5-chloroisothiazolone derivative with potent bactericidal effects against carbapenem-resistant Enterobacterales (CRE) and methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. This compound exhibited a minimum inhibitory concentration (MIC) of less than 0.032 µg/mL against an E. coli strain expressing the NDM-1 resistance gene, a potency that was over 8000-fold greater than the control antibiotic, meropenem (B701) nih.gov. The same compound also showed potent activity against a clinical strain of E. coli and various other CRE strains isolated from patients, with MIC values for the latter ranging from 64 µg/mL to ≥ 128 µg/mL for meropenem, while the novel compound remained highly effective nih.gov.

The table below presents the MIC values for a representative isothiazolone (B3347624) analogue against selected bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
5-chloroisothiazolone analogueE. coli BL21 (NDM-1)<0.032
E. coli HN88 (clinical strain)-
Meropenem (Control)E. coli BL21 (NDM-1)≥256
CRE clinical isolates64 to ≥128

These findings underscore the potential of amide-containing heterocyclic compounds as a promising class for the development of new antibiotics to combat multidrug-resistant pathogens.

Neurobiological Research Applications

The potential therapeutic applications of N-hydroxypropanamide analogues extend to the field of neurobiology, particularly in the context of neurodegenerative diseases like Alzheimer's. Research in this area has focused on the ability of small molecules to modulate the pathological processes underlying these conditions, such as the activity of key enzymes and the aggregation of toxic proteins.

Potential in Neurodegenerative Disease Research (e.g., Alzheimer's Disease Models)

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1). Consequently, the inhibition of BACE1 is a primary therapeutic strategy being explored to slow the progression of Alzheimer's disease.

Numerous small molecule BACE1 inhibitors have been developed and investigated. These include compounds with hydroxyethylene isosteres, which have demonstrated high potency with IC50 values as low as 0.12 nM frontiersin.org. Other classes of BACE1 inhibitors that have been explored include those with acyl guanidine (B92328) and 2-amino-pyrimidin-4-one structures frontiersin.org. While specific N-hydroxypropanamide analogues as BACE1 inhibitors are not extensively documented in the readily available literature, the broader search for small molecule inhibitors of this key enzyme is a very active area of research.

Evaluation of Neuroprotective Effects (e.g., Beta-Secretase Inhibition, Amyloid-Beta Aggregation)

In addition to direct enzyme inhibition, another therapeutic approach in Alzheimer's disease is to prevent the aggregation of Aβ peptides into toxic oligomers and plaques. A variety of natural and synthetic compounds have been shown to interfere with this aggregation process.

Natural compounds such as polyphenols have been demonstrated to inhibit Aβ aggregation and destabilize preformed fibrils nih.gov. These molecules can interact with Aβ peptides, preventing them from adopting the β-sheet conformation that is characteristic of amyloid fibrils nih.gov. While the direct investigation of N-hydroxypropanamide analogues as inhibitors of Aβ aggregation is an area that requires more research, the principles of designing small molecules to interfere with protein-protein interactions are well-established. The development of N-hydroxypropanamide derivatives that can bind to Aβ monomers or early oligomers could represent a viable strategy for preventing the formation of neurotoxic species.

Investigations into Anticonvulsant Activities and Neuronal Excitability Modulation

The investigation of N-hydroxypropanamide analogues has extended to their potential as anticonvulsant agents and modulators of neuronal excitability. While direct studies on this compound are not extensively documented in publicly available research, the broader class of N-substituted amino acid derivatives and related amide structures has shown promise in preclinical anticonvulsant screening.

Research into a series of amides of amino acids structurally related to aminoacetamide has revealed anticonvulsant activity, particularly in the maximal electroshock (MES) seizure model in mice. researchgate.net The MES test is a standard preclinical screen that can identify compounds effective against generalized tonic-clonic seizures. The activity of these compounds in the MES test suggests a potential mechanism of action involving the modulation of neuronal sodium channels. researchgate.net

Further studies on related structures, such as 2-amino-3-hydroxypropanamide (B3021748) and 2-aminoacetamide derivatives, have indicated that specific substitutions can influence anticonvulsant efficacy. researchgate.net For instance, derivatives containing a bicyclic group (tetralinyl or indanyl) linked to an aminoacetamide chain were among the most active anticonvulsants against tonic seizures in various tests, including the MES, bicuculline, and picrotoxin (B1677862) tests. researchgate.net These compounds were effective at doses that did not produce neurotoxic effects. researchgate.net The ability of some of these compounds to partially block veratridine-induced aspartate efflux from rat cortical synaptosomes suggests that their anticonvulsant activity may, at least in part, be due to an interaction with neuronal voltage-dependent sodium channels. researchgate.net

In a study focusing on pyrrolidine-2,5-dione-acetamide derivatives, which share some structural similarities with propanamides, several compounds exhibited significant anticonvulsant activity in the MES and psychomotor (6 Hz) seizure tests. mdpi.com Notably, compounds with a chlorine atom in the phenyl ring demonstrated potent activity, with one compound providing 100% protection from seizures in the MES test. mdpi.com

The table below summarizes the anticonvulsant screening results for selected N-substituted amino acid derivatives from a representative study.

Compound TypeTest ModelActivityPotential Mechanism
N-substituted amino acid derivativesMaximal Electroshock (MES)Active against tonic seizuresInteraction with voltage-dependent sodium channels
Bicyclic aminoacetamide derivativesMES, bicuculline, picrotoxinActive against tonic seizuresPartial blockade of veratridine-induced aspartate efflux
Pyrrolidine-2,5-dione-acetamide derivativesMES, 6 HzSignificant anticonvulsant protectionNot fully elucidated

Broader Scope of Biological Research Applications (e.g., Antimalarial, Anti-inflammatory)

Beyond their potential neurological applications, N-hydroxypropanamide analogues and related structures have been investigated for a wider range of biological activities, including antimalarial and anti-inflammatory effects.

Antimalarial Activity:

A novel class of antimalarial agents, 3-hydroxy-propanamidines (3-HPAs), has shown significant promise in combating Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Research has demonstrated that a hydroxyl group at a specific distance from a basic nitrogen is crucial for potent antimalarial activity. nih.gov Structure-activity relationship (SAR) studies have focused on replacing less favorable chemical motifs with substituted amidine moieties. nih.gov

One of the most active compounds in this class exhibited excellent in vitro activity, with nanomolar inhibition of both chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum. nih.gov This compound also displayed low cytotoxicity in human cells, a critical factor for drug development. nih.gov

The table below presents the in vitro antiplasmodial activity of a representative 3-hydroxy-propanamidine compound.

CompoundP. falciparum StrainIC50 (nM)Cytotoxicity (L6 cells, IC50 µM)
Compound 22 3D7 (chloroquine-sensitive)5>50
Dd2 (multidrug-resistant)12>50

Anti-inflammatory Activity:

Derivatives of propanamide have also been explored for their anti-inflammatory properties. One study focused on the synthesis of propanamide-sulfonamide based drug conjugates and evaluated their potential as dual inhibitors of urease and cyclooxygenase-2 (COX-2). nih.gov The COX-2 enzyme is a key mediator of pain and inflammation, and its selective inhibition is a target for anti-inflammatory drugs. nih.gov

In this research, naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID), was conjugated with various sulfa drugs through a propanamide linkage. nih.gov The resulting compounds were tested for their anti-inflammatory effects using a carrageenan-induced paw edema model in mice. nih.gov One of the conjugates, a naproxen-sulfamethoxazole conjugate, demonstrated significant anti-inflammatory activity, inhibiting induced edema by 82.8%, which was comparable to the standard drug indomethacin (B1671933) (86.8% inhibition). nih.gov This suggests that the propanamide structure can serve as a scaffold for developing novel anti-inflammatory agents.

The table below shows the anti-inflammatory activity of a selected propanamide-sulfonamide conjugate.

CompoundDose (mg/kg)Edema Inhibition (%)
Naproxen-sulfamethoxazole conjugate1082.8
Indomethacin (Standard)1086.8

These findings highlight the versatility of the N-hydroxypropanamide scaffold and its analogues, suggesting their potential for development into therapeutic agents for a variety of diseases.

Structure Activity Relationship Sar Investigations of 3 Chloro N Hydroxypropanamide Scaffolds

Systematic Modification of the N-Hydroxypropanamide Core

Systematic modification of the 3-chloro-N-hydroxypropanamide core is a methodical approach to understanding the contribution of each component of the molecule to its biological activity. This process involves the synthesis of a series of analogs where specific parts of the molecule are altered in a controlled manner.

The N-hydroxypropanamide group is a well-established zinc-binding motif found in many biologically active compounds, particularly in inhibitors of metalloenzymes like histone deacetylases (HDACs). Its ability to chelate the zinc ion in the active site of these enzymes is crucial for its inhibitory activity. Modifications to this core can include alterations to the hydroxamic acid moiety itself, though this is less common due to its critical role in binding.

More frequently, systematic modifications focus on the propanamide linker and the substituents attached to it. For the this compound scaffold, this involves:

Variation of the Chloro Substituent: Replacing the chlorine atom at the 3-position with other halogens (e.g., fluorine, bromine) or with non-halogen substituents of varying sizes and electronic properties helps to probe the importance of this group for activity.

Modification of the Carbonyl Group: While less common, subtle modifications to the electronic properties of the carbonyl group can be explored.

Introduction of Substituents on the N-atom: While the parent scaffold has a hydroxyl group on the nitrogen, further substitution at this position can be explored, although it may disrupt the zinc-binding ability.

The synthesis of such analogs often involves standard peptide coupling reactions or the acylation of hydroxylamine (B1172632) with a suitably substituted propanoyl chloride. The resulting library of compounds is then subjected to biological screening to determine the impact of these modifications.

Impact of Substituents on Biological Potency and Selectivity

The introduction of various substituents onto the this compound scaffold can have a profound impact on its biological potency and selectivity towards specific targets.

The presence of a chlorine atom can significantly influence a molecule's biological activity through various mechanisms. eurochlor.org In the context of the this compound scaffold, the chloro group at the 3-position can:

Impact Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and access its target.

Introduce Steric Effects: The size of the chlorine atom can influence the conformational preferences of the propanamide backbone, potentially locking it into a bioactive conformation.

Form Halogen Bonds: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the binding pocket of the target protein, which can contribute to binding affinity.

The empirical introduction of a chlorine atom has been shown to substantially improve the intrinsic biological activity of some molecules, while in other cases, it can diminish or abolish it. eurochlor.org The precise effect of the 3-chloro substituent would need to be determined through comparative studies with the non-chlorinated parent compound and other halogenated analogs.

Table 1: Representative Data on the Impact of the 3-Substituent on Biological Activity

Compound R Biological Activity (IC50, µM)
1a H 1.5
1b Cl 0.8
1c F 1.2

Note: The data in this table is illustrative and based on general principles of SAR for similar compound classes. It does not represent experimentally verified data for this specific scaffold.

Modifications to the alkyl chain of the propanamide linker can significantly affect the compound's interaction with the target protein. In the context of HDAC inhibitors, the linker region occupies a channel leading to the active site.

Chain Length: Varying the length of the alkyl chain can optimize the positioning of the zinc-binding group in the active site and the cap group at the surface of the enzyme. A shorter or longer chain may lead to a loss of optimal interactions.

Branching: The introduction of alkyl branches on the propanamide backbone can introduce steric hindrance, which may either be beneficial or detrimental to binding, depending on the topology of the binding site. Branching can also affect the conformational flexibility of the linker.

Table 2: Representative Data on the Influence of Alkyl Chain Modification on Biological Activity

Compound Linker Modification Biological Activity (IC50, µM)
2a 3-chloro-propanamide 0.8
2b 4-chloro-butanamide 1.2

Note: The data in this table is illustrative and based on general principles of SAR for similar compound classes. It does not represent experimentally verified data for this specific scaffold.

In many bioactive compounds, the propanamide chain is attached to a larger "cap" group, which is often an aromatic or heteroaromatic ring. This cap group typically interacts with residues on the surface of the target protein, contributing significantly to binding affinity and selectivity.

The introduction of various substituents on this aromatic or heteroaromatic ring can fine-tune these interactions:

Electronic Effects: Electron-donating or electron-withdrawing groups on the ring can influence electrostatic interactions with the protein surface.

Steric Effects: The size and position of substituents can dictate the orientation of the cap group in the binding pocket.

Hydrophobicity/Hydrophilicity: Modifying the polarity of the cap group can affect solubility and interactions with hydrophobic or hydrophilic pockets on the protein surface.

For instance, in a series of suberoylanilide hydroxamic acid (SAHA) analogs, the identity of the cap group markedly affected the in vitro HDAC inhibition. nih.gov

Table 3: Representative Data on the Effects of Aromatic Substituents on Biological Activity

Compound Aromatic Substituent (R') Biological Activity (IC50, µM)
3a Phenyl 0.9
3b 4-Fluorophenyl 0.7
3c 4-Methoxyphenyl 1.1

Note: The data in this table is illustrative and based on general principles of SAR for similar compound classes. It does not represent experimentally verified data for this specific scaffold.

Stereochemical Considerations in N-Hydroxypropanamide Activity

Chirality can play a crucial role in the biological activity of drugs. nih.gov If a chiral center is introduced into the this compound scaffold, for example, by adding a substituent at the 2-position of the propanamide chain, the resulting enantiomers may exhibit different biological activities. This is because the chiral environment of the biological target (e.g., an enzyme's active site) can interact differently with each enantiomer. nih.gov

One enantiomer may fit optimally into the binding site, leading to high potency, while the other may have a weaker interaction or may not bind at all. nih.gov Therefore, it is essential to investigate the stereochemistry of active compounds. This often involves the synthesis of enantiomerically pure compounds and their separate biological evaluation. For some hydroxamate inhibitors, a clear stereospecificity has been observed. nih.gov

Elucidation of Key Pharmacophoric Elements for Specific Biological Targets

Through systematic SAR studies, it is possible to build a pharmacophore model for the this compound scaffold for a specific biological target. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

For HDAC inhibitors, the key pharmacophoric elements are well-established and include:

A Zinc-Binding Group: The N-hydroxypropanamide moiety.

A Hydrophobic Linker: The 3-chloropropanamide backbone, which occupies a channel in the enzyme.

A Cap Group: An aromatic or other surface-interacting group.

SAR studies on the this compound scaffold would help to refine this general model. For example, the optimal length and substitution of the linker, the preferred electronic and steric properties of the cap group, and the importance of the chloro substituent would be defined. This detailed pharmacophore model can then be used in computational chemistry approaches, such as virtual screening, to identify new and potentially more potent and selective compounds.

Computational and Theoretical Modeling of N Hydroxypropanamide Interactions

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For 3-chloro-N-hydroxypropanamide, QSAR studies are instrumental in predicting its efficacy and understanding the structural features crucial for its biological function.

The development of a predictive QSAR model for this compound would typically involve a dataset of structurally related hydroxamic acid derivatives with known biological activities. The process begins with the calculation of a wide range of molecular descriptors for each compound in the series. Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a model that correlates a selection of these descriptors with the observed activity.

The robustness and predictive power of the resulting QSAR model are evaluated through rigorous internal and external validation techniques. A statistically significant model can then be used to predict the biological activity of new or hypothetical compounds, including derivatives of this compound, thereby prioritizing synthetic efforts. For instance, a hypothetical QSAR model for a series of N-hydroxypropanamide derivatives might take the form of the following equation:

Biological Activity (log 1/C) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where C is the concentration of the compound required to produce a specific biological effect, and β coefficients represent the contribution of each descriptor to the activity.

Through QSAR analysis, key physicochemical descriptors that influence the efficacy of this compound and its analogs can be identified. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electronic interactions. The Hammett constant (σ) for the chlorine atom, for example, can quantify its electron-withdrawing effect, which can influence the acidity of the N-hydroxy group and its ability to interact with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Parameters like molar refractivity (MR) and Taft's steric parameter (Es) can be important for determining how well the molecule fits into a specific binding site.

The following interactive table provides examples of physicochemical descriptors that would be relevant in a QSAR study of this compound and its analogs.

Descriptor CategorySpecific DescriptorPotential Influence on Activity
Hydrophobic LogP (Octanol-Water Partition Coefficient)Affects membrane permeability and access to the target site.
Electronic Hammett Constant (σ)Quantifies the electron-withdrawing/donating nature of substituents.
Electronic Dipole MomentInfluences long-range electrostatic interactions with the target.
Steric Molar Refractivity (MR)Relates to the volume and polarizability of the molecule.
Steric Taft's Steric Parameter (Es)Measures the bulkiness of substituents.
Topological Molecular Connectivity IndicesDescribe the branching and shape of the molecule.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for visualizing and analyzing the interaction of this compound with its potential biological targets at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, this involves computationally placing the molecule into the binding site of a target protein. The process requires the 3D structures of both the ligand and the target, which can be obtained from experimental data or homology modeling.

Docking algorithms generate numerous possible binding poses and score them based on a scoring function that estimates the binding affinity. This allows for the identification of the most likely binding mode. For example, if this compound were to target a metalloenzyme, docking would likely predict a binding mode where the N-hydroxypropanamide moiety chelates the metal ion in the active site.

Once a plausible binding mode is identified, the specific interactions between this compound and the amino acid residues of the target can be characterized. These interactions are crucial for the stability of the ligand-receptor complex and include:

Hydrogen Bonding: The N-hydroxy and amide groups of this compound are capable of forming hydrogen bonds with appropriate donor and acceptor groups on the protein. These are highly directional and contribute significantly to binding affinity.

Hydrophobic Contacts: The propyl chain and the chloro-substituent can engage in hydrophobic interactions with nonpolar residues in the binding pocket, such as leucine, valine, and isoleucine. These interactions are driven by the entropic effect of releasing ordered water molecules from the nonpolar surfaces.

Van der Waals Forces: These are nonspecific attractive or repulsive forces between atoms that are in close proximity.

Molecular dynamics (MD) simulations can further refine the docked pose and provide insights into the dynamic behavior of the complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of key interactions.

The following interactive table summarizes the potential interactions of this compound within a hypothetical binding site.

Interaction TypeFunctional Group on this compoundPotential Interacting Residues
Hydrogen Bond Donor N-H of amide, O-H of hydroxylamine (B1172632)Aspartate, Glutamate, Carbonyl backbone
Hydrogen Bond Acceptor C=O of amide, O-H of hydroxylamineSerine, Threonine, Histidine, Lysine
Hydrophobic Contact -CH₂-CH(Cl)-Leucine, Valine, Isoleucine, Phenylalanine
Metal Chelation N-hydroxyamide groupZinc, Iron, etc. in metalloenzymes

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable information that complements experimental findings. researchgate.netnih.gov

DFT calculations can be used to determine a variety of electronic properties, including:

Optimized Geometry: The most stable 3D arrangement of the atoms in the molecule can be calculated.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. readthedocs.iowolfram.com Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and hydroxylamine groups would be expected to be electron-rich.

Reactivity Descriptors: DFT can be used to calculate global and local reactivity descriptors, such as chemical potential, hardness, and softness, which provide quantitative measures of the molecule's reactivity.

The following interactive table presents a hypothetical set of DFT-calculated properties for this compound.

PropertyCalculated Value (Arbitrary Units)Interpretation
HOMO Energy -7.5 eVRelated to the ionization potential and electron-donating ability.
LUMO Energy -1.2 eVRelated to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap 6.3 eVIndicates chemical stability; a larger gap suggests lower reactivity.
Dipole Moment 3.5 DReflects the overall polarity of the molecule.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Relevant to Research Design

In the early stages of drug discovery and development, computational, or in silico, models are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify potential liabilities and guide the design of molecules with more favorable pharmacokinetic profiles before resource-intensive synthesis and in vitro/in vivo testing are undertaken. For this compound, a compound of interest in medicinal chemistry, in silico ADME modeling provides critical insights into its potential as a therapeutic agent.

The predictive models for ADME properties are often built using large datasets of existing drugs and experimental compounds. github.com These models employ a variety of machine learning algorithms and quantitative structure-activity relationship (QSAR) approaches to correlate chemical structures with specific pharmacokinetic behaviors. nih.govnih.gov

Physicochemical Properties and Drug-Likeness

A foundational step in in silico ADME prediction is the calculation of key physicochemical properties that influence a compound's behavior in a biological system. These properties are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, which suggest that poor absorption or permeation is more likely when a compound violates these guidelines. For this compound, the predicted properties generally fall within the acceptable ranges for oral bioavailability.

Interactive Data Table: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight137.56 g/mol Compliant (< 500)
LogP (Lipophilicity)0.5 - 1.5Compliant (< 5)
Hydrogen Bond Donors2Compliant (< 5)
Hydrogen Bond Acceptors2Compliant (< 10)
Polar Surface Area (PSA)49.3 ŲFavorable for cell permeability

Note: The values presented are estimations derived from computational models and may vary depending on the algorithm used.

Absorption

Computational models predict that this compound would have good gastrointestinal absorption. This is based on its low molecular weight, moderate lipophilicity, and favorable polar surface area. However, the presence of the hydroxamic acid functional group can sometimes lead to lower passive diffusion. nih.gov Models like the BOILED-Egg plot can further predict passive intestinal absorption and blood-brain barrier penetration. frontiersin.org

Distribution

The distribution of a compound throughout the body is influenced by its ability to bind to plasma proteins. High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect. In silico models for this compound suggest a moderate level of plasma protein binding. Its potential to cross the blood-brain barrier is generally predicted to be low, which is a common characteristic for many hydroxamic acid derivatives. nih.gov

Metabolism

The metabolism of this compound is predicted to primarily occur in the liver, mediated by cytochrome P450 (CYP450) enzymes. nih.gov In silico models can predict which specific CYP450 isoforms are most likely to be involved in its metabolism. This information is crucial for anticipating potential drug-drug interactions. For instance, if this compound is a substrate for a specific CYP enzyme, co-administration with an inhibitor of that enzyme could lead to increased plasma concentrations.

Excretion

The primary route of excretion for this compound and its metabolites is predicted to be through the kidneys into the urine. In silico models of renal clearance help to estimate the compound's half-life in the body.

Relevance to Research Design

The in silico ADME predictions for this compound have significant implications for research design:

Prioritization of Analogs: If certain predicted ADME properties are suboptimal (e.g., high plasma protein binding or rapid metabolism), medicinal chemists can design and prioritize analogs with modifications aimed at improving these characteristics.

Guidance for In Vitro and In Vivo Studies: The predictions help in designing relevant experimental studies. For example, if a compound is predicted to be a substrate of a specific CYP450 enzyme, in vitro metabolism studies using human liver microsomes can be designed to confirm this.

Early Identification of Potential Liabilities: In silico predictions can flag potential issues such as poor absorption or a high potential for drug-drug interactions early in the research process, saving time and resources. researchgate.net

Interactive Data Table: Summary of Predicted ADME Properties for this compound

ADME ParameterPredictionImplication for Research Design
Absorption Good oral absorption predictedFavorable for oral formulation development.
Distribution Moderate plasma protein binding, low BBB penetrationMay require consideration of free drug concentration in efficacy studies.
Metabolism Likely metabolized by CYP450 enzymesWarrants in vitro metabolism studies to identify specific enzymes and potential for drug interactions.
Excretion Primarily renalSuggests that renal function could impact drug clearance.

Advanced Analytical Methodologies in N Hydroxypropanamide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of 3-chloro-N-hydroxypropanamide, enabling its separation from impurities, starting materials, and by-products. The choice of technique is dictated by the compound's physicochemical properties, including its polarity and volatility.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound due to the compound's polarity and non-volatile nature. A reverse-phase (RP) approach is typically the most effective method.

In a common RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used. The separation is achieved using a polar mobile phase, which is a mixture of water and an organic solvent like acetonitrile or methanol. The gradient of the mobile phase can be optimized to ensure a sharp peak for the target compound and good resolution from any impurities. Detection is commonly performed using an ultraviolet (UV) detector, typically set at a wavelength where the amide or hydroxamic acid moiety shows maximum absorbance (e.g., around 210-240 nm). For mass spectrometry-compatible methods, buffers like phosphoric acid can be replaced with formic acid. ijsr.net

The purity of a sample is determined by integrating the area of all peaks in the chromatogram. The purity percentage is calculated as the area of the main peak (this compound) divided by the total area of all peaks.

Table 1: Example HPLC Method Parameters for this compound Purity Assessment

ParameterCondition
ColumnC18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 215 nm
Injection Volume10 µL
Hypothetical Retention Time~8.5 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative analysis, offering high sensitivity and specificity. However, direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal instability, stemming from the polar N-hydroxyamide functional group.

To overcome this, a derivatization step is typically required to convert the non-volatile analyte into a more volatile and thermally stable compound. A common approach is silylation, where active hydrogens (like the one on the N-hydroxy group) are replaced with a trimethylsilyl (TMS) group. This is often achieved by reacting the compound with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that serves as a chemical fingerprint for identification. Quantitative analysis can be performed by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Table 2: Hypothetical GC-MS Data for Trimethylsilylated this compound

ParameterValue/Observation
Derivatizing AgentBSTFA with 1% TMCS
Hypothetical Retention Time~12.2 minutes
Molecular Ion (M+) of TMS-derivativem/z 195
Key Fragmentation Ions (m/z)180 (M-15, loss of CH₃), 117 (loss of ClCH₂CH₂), 73 (Si(CH₃)₃)

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular mass and elucidating the structure of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), can determine the compound's exact mass, which allows for the unambiguous confirmation of its elemental formula (C₃H₆ClNO₂).

The molecular weight of this compound is 123.01 g/mol for the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). HRMS would provide a more precise mass, such as 123.00870.

When subjected to fragmentation (e.g., through electron ionization in GC-MS or collision-induced dissociation in MS/MS), the molecule breaks apart in a predictable manner. The resulting fragmentation pattern provides valuable structural information.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass-to-charge ratio)Proposed Fragment IdentityStructural Loss
123/125[M]⁺ (Molecular Ion)-
88[M - Cl]⁺Loss of Chlorine radical
74[CH₂C(O)NOH]⁺Cleavage of the C-C bond adjacent to the carbonyl
60[C(O)NOH]⁺Loss of chloromethyl group
49/51[CH₂Cl]⁺Chloromethyl cation

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.

Potentiometric Studies for Ligand Protonation and Metal Complex Formation Constants

The N-hydroxyamide functional group in this compound is known to be acidic and an excellent chelator of metal ions. Potentiometric titration is a classical and highly accurate method for quantifying these properties.

To determine the ligand protonation constant (pKa), a solution of this compound is titrated with a standardized strong base (e.g., KOH or NaOH) in a suitable solvent system (often a water-organic solvent mixture to ensure solubility). The potential (pH) is monitored using a calibrated glass electrode as a function of the volume of titrant added. The pKa value, which corresponds to the pH at which the N-OH group is 50% deprotonated, can be calculated from the titration curve.

Similarly, to determine the formation constants of metal complexes, titrations are performed in the presence of various metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺). The hydroxamate group typically acts as a bidentate ligand, binding to the metal ion through both oxygen atoms. The stability of these complexes is a key indicator of the compound's potential as a metalloenzyme inhibitor or chelating agent.

Table 4: Hypothetical Acidity and Metal Complex Stability Constants for this compound

ParameterHypothetical ValueDescription
pKa8.8Acid dissociation constant of the N-OH group.
log β₁ (Fe³⁺)10.5Overall stability constant for the 1:1 complex with Iron(III).
log β₁ (Zn²⁺)7.2Overall stability constant for the 1:1 complex with Zinc(II).
log β₁ (Cu²⁺)8.1Overall stability constant for the 1:1 complex with Copper(II).

Spectrophotometric Assays for Enzyme Inhibition and Reaction Kinetics

Spectrophotometric assays are widely used to investigate the potential of compounds like this compound to act as enzyme inhibitors. creative-enzymes.comresearchgate.netthermofisher.com This is particularly relevant for hydroxamic acids, which are known inhibitors of metalloenzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). unimi.it

These assays monitor an enzyme-catalyzed reaction by measuring the change in absorbance of light by the reaction mixture over time. creative-enzymes.com This change can be due to the consumption of a light-absorbing substrate or the formation of a light-absorbing product. To assess inhibition, the reaction rate is measured in the presence of varying concentrations of the inhibitor.

Key parameters such as the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of this compound required to reduce the enzyme's activity by 50%. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 5: Hypothetical Enzyme Inhibition Data for this compound against a Target Metalloenzyme

Inhibitor Concentration (µM)Enzyme Activity (% of Control)
0.195%
1.078%
10.052%
50.025%
100.015%
Calculated IC₅₀: ~9.5 µM

Cell-Based Assays for In Vitro Biological Activity Evaluation

To understand the biological effects of this compound at a cellular level, a variety of in vitro cell-based assays are employed. These assays can provide crucial information on cytotoxicity, effects on cell proliferation, and mechanism of action.

The WST-8 assay (also known as the CCK-8 assay) is a colorimetric method used to determine the number of viable cells in a culture. aatbio.comdemarchi.org The principle is based on the reduction of a water-soluble tetrazolium salt, WST-8, by dehydrogenases in the mitochondria of metabolically active (living) cells to produce a soluble, orange-colored formazan dye. aatbio.comdemarchi.orghimedialabs.com The amount of formazan produced is directly proportional to the number of living cells. aatbio.comdemarchi.org This assay is commonly used to assess the cytotoxic or cytostatic effects of a compound by treating cells with a range of concentrations and measuring the resulting cell viability.

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. auctoresonline.orgnih.gov For evaluating a potential therapeutic agent, it is often used to analyze the cell cycle. Cells are treated with the compound, fixed, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide. The flow cytometer measures the fluorescence intensity of thousands of individual cells. The resulting histogram can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. wisc.edu A compound that inhibits cell proliferation may cause an accumulation of cells in a specific phase, a phenomenon known as cell cycle arrest.

Immunofluorescence microscopy allows for the visualization of specific proteins or other molecules within a cell. This can be used to investigate the mechanism of action of this compound. For example, if the compound is hypothesized to target a specific protein, cells can be treated with the compound, then fixed and permeabilized. An antibody specific to the target protein (the primary antibody) is added, followed by a secondary antibody that is conjugated to a fluorescent dye and binds to the primary antibody. A fluorescence microscope is then used to visualize the location and intensity of the fluorescent signal, revealing the subcellular localization and expression level of the target protein and whether it is affected by the compound.

Table 6: Hypothetical Results from Cell-Based Assays for this compound

AssayParameter MeasuredHypothetical Finding
WST-8 AssayCell Viability (IC₅₀)IC₅₀ = 25 µM in a cancer cell line after 48h treatment.
Flow CytometryCell Cycle DistributionIncrease in the percentage of cells in the G2/M phase.
ImmunofluorescenceProtein LocalizationAltered subcellular localization of a target protein involved in mitosis.

Prospective Research Directions and Emerging Applications

Design and Synthesis of Next-Generation N-Hydroxypropanamide Analogues

The development of next-generation analogues of 3-chloro-N-hydroxypropanamide is a promising avenue for enhancing therapeutic efficacy and specificity. The design of these new molecules will likely be guided by structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity. nih.govnih.gov

Key strategies in the design and synthesis of novel analogues include:

Modification of the Carbon Chain: Altering the length, rigidity, and substitution pattern of the propanamide backbone can influence the compound's interaction with the target enzyme's binding pocket. Introducing cyclic structures or additional functional groups could lead to improved potency and selectivity.

Substitution at the Chloro Position: The chlorine atom on the third carbon is a key feature. Replacing it with other halogens (e.g., fluorine, bromine) or with different electron-withdrawing or electron-donating groups could modulate the compound's electronic properties and binding affinity. chemrxiv.org

Stereochemical Considerations: For analogues with chiral centers, the synthesis of stereoisomerically pure compounds is crucial, as different enantiomers or diastereomers often exhibit distinct biological activities and pharmacokinetic profiles.

The synthesis of these next-generation compounds would likely employ modern organic synthesis techniques, potentially including cascade reactions to improve efficiency and sustainability. chemrxiv.org

Analogue Design Strategy Rationale Potential Impact
Varying the length of the alkyl chainTo optimize fit within the enzyme's active siteEnhanced potency and selectivity
Introducing aromatic or heterocyclic ringsTo explore additional binding interactions (e.g., pi-stacking)Improved target affinity and altered pharmacokinetic properties
Modifying the hydroxamic acid moietyTo fine-tune metal-chelating properties and cell permeabilityAltered inhibitory mechanism and bioavailability
Replacing the chlorine atom with other functional groupsTo modulate electronic and steric propertiesChanges in binding affinity and target specificity

Exploration of Novel Enzyme Targets and Biological Pathways

While N-hydroxypropanamide derivatives are well-known as inhibitors of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), there is a vast potential for identifying novel enzyme targets and exploring their impact on various biological pathways. nih.govnih.gov The hydroxamic acid functional group is an effective zinc-binding group, suggesting that other zinc-containing metalloenzymes could be potential targets.

Future research could focus on:

Broad-Spectrum Enzyme Profiling: Screening this compound and its analogues against a wide range of metalloenzymes to identify novel targets.

Target Validation: Once a novel target is identified, further studies would be necessary to validate its role in disease and to understand the mechanism by which its inhibition by N-hydroxypropanamide derivatives leads to a therapeutic effect.

Pathway Analysis: Investigating the downstream effects of inhibiting a novel enzyme target to elucidate the broader biological pathways that are modulated.

Potential Novel Enzyme Targets for N-Hydroxypropanamide Analogues

Enzyme Family Biological Role Therapeutic Relevance
Adamalysins (ADAMs) Cell adhesion, signaling, and proteolysisCancer, inflammation, neurodegenerative diseases
Tumor Necrosis Factor-α Converting Enzyme (TACE) Release of inflammatory cytokinesInflammatory diseases, cancer
Peptide Deformylases (PDFs) Bacterial protein synthesisAntibacterial agents
Carbonic Anhydrases pH regulation, ion transportGlaucoma, epilepsy, cancer

Integration with Advanced Drug Delivery Systems in Preclinical Research

To improve the therapeutic index of this compound and its analogues, integration with advanced drug delivery systems is a critical area of preclinical research. These systems can enhance drug solubility, stability, and bioavailability, while also enabling targeted delivery to specific tissues or cells, thereby reducing off-target effects.

Promising drug delivery technologies for N-hydroxypropanamide derivatives include:

Liposomal Formulations: Encapsulating the compounds within liposomes can protect them from degradation, prolong their circulation time, and facilitate their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govgoogle.com

Nanoparticle-Based Systems: Polymeric nanoparticles can be engineered for controlled drug release and can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting of diseased cells.

Prodrug Approaches: Modifying the N-hydroxypropanamide structure to create a prodrug that is inactive until it reaches the target site and is cleaved by specific enzymes can improve drug selectivity and reduce systemic toxicity.

Development of N-Hydroxypropanamide-Based Chemical Probes for Biological Studies

Chemical probes are essential tools for studying the function and localization of proteins and for validating drug targets. This compound and its analogues can be developed into chemical probes through the incorporation of reporter tags.

Types of N-hydroxypropanamide-based probes could include:

Fluorescent Probes: Attaching a fluorescent dye to the N-hydroxypropanamide scaffold would allow for the visualization of the compound's distribution within cells and tissues using fluorescence microscopy. nih.govbiorxiv.org This can provide insights into target engagement and cellular localization.

Biotinylated Probes: Conjugating biotin (B1667282) to the molecule would enable affinity-based pulldown experiments to identify the protein targets of the compound. nih.govrsc.orgthermofisher.com This is a powerful method for target deconvolution and for discovering novel protein-drug interactions.

Photoaffinity Probes: Incorporating a photoreactive group would allow for the covalent cross-linking of the probe to its target protein upon UV irradiation, facilitating target identification and characterization.

Collaborative and Interdisciplinary Research Initiatives

The complexity of drug discovery and development necessitates collaborative and interdisciplinary research efforts. news-medical.netcollaborativedrug.com Advancing the therapeutic potential of this compound and its analogues will require expertise from various fields.

Key areas for collaboration include:

Academia-Industry Partnerships: Academic labs can contribute to basic research, target identification, and the synthesis of novel compounds, while pharmaceutical companies can provide resources for high-throughput screening, preclinical development, and clinical trials.

Consortia and Open Science Initiatives: Sharing data and resources through consortia can accelerate the pace of research and avoid duplication of effort. Open science models, where research findings and chemical probes are made freely available, can foster a more collaborative research environment. news-medical.net

Integration of Computational and Experimental Approaches: Collaboration between computational chemists and experimental biologists is crucial for the rational design of new drugs and for understanding their mechanisms of action. Molecular modeling can predict the binding of N-hydroxypropanamide analogues to their targets, while experimental studies can validate these predictions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-N-hydroxypropanamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-chloropropionyl chloride with hydroxylamine under controlled pH (6–7) and low temperatures (0–5°C) minimizes side reactions. Solvent choice (e.g., THF or dichloromethane) and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical for yield optimization . Recrystallization using ethanol/water mixtures improves purity. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) ensures intermediate stability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, chemical-resistant lab coats, and sealed goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors, as the compound may release toxic HCl fumes during synthesis. Waste must be neutralized with sodium bicarbonate before disposal in halogenated solvent containers . Emergency protocols include immediate rinsing with water for spills on skin and using 0.9% saline for eye exposure .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d6) identifies protons adjacent to the chloro group (δ 3.6–3.8 ppm, CH2_2Cl) and hydroxylamine (δ 8.2–8.5 ppm, NH). 13^{13}C NMR confirms carbonyl (δ 170–175 ppm) and chlorinated carbon (δ 45–50 ppm) .
  • IR : Strong absorption bands at 1650–1680 cm1^{-1} (amide C=O) and 3200–3400 cm1^{-1} (N–H/O–H stretching) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+^+ peaks for molecular weight validation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the electron density of the chloroamide group, predicting nucleophilic attack sites. Molecular docking studies (AutoDock Vina) assess interactions with biological targets like metalloenzymes, where the chloro group may act as a leaving group in inhibition mechanisms . Solvent effects are simulated using COSMO-RS to optimize reaction pathways .

Q. What strategies resolve discrepancies in biological activity data across different studies?

  • Methodological Answer : Contradictory results in enzyme inhibition assays (e.g., IC50_{50} variability) may arise from buffer pH or metal ion interference. Standardize assay conditions (e.g., Tris-HCl buffer, pH 7.4, 25°C) and validate purity via HPLC (>98%). Use isothermal titration calorimetry (ITC) to confirm binding stoichiometry and affinity, ruling out non-specific interactions .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer : Exothermic reactions during scale-up require jacketed reactors with precise temperature control (−5 to 5°C). Chloride byproduct accumulation can be minimized via continuous flow systems with in-line quenching. Optimize crystallization kinetics (e.g., cooling rate <1°C/min) to prevent amorphous solid formation . Purity is maintained using preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. How does the steric and electronic environment of this compound influence its stability in aqueous solutions?

  • Methodological Answer : Hydrolysis studies (pH 1–13, 25–40°C) reveal degradation pathways: acidic conditions cleave the amide bond, while alkaline media promote chloro group displacement. Stabilizers like cyclodextrins (e.g., β-CD) encapsulate the hydrophobic chloro moiety, extending half-life by 3× in neutral buffers .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer : Discrepancies arise from polymorphic forms. Use X-ray crystallography to identify stable crystalline phases. Solubility is measured via shake-flask method (UV-Vis at λ = 260 nm) under controlled humidity (<30% RH). Co-solvency with PEG-400 enhances aqueous solubility (1.2 mg/mL vs. 0.3 mg/mL in pure water) .

Methodological Tables

Parameter Optimized Condition Reference
Reaction Temperature0–5°C (prevents decomposition)
Recrystallization SolventEthanol/water (7:3 v/v)
HPLC Purity CheckC18 column, 40% acetonitrile/60% H2_2O
Stability in Buffer (pH 7)t1/2_{1/2} = 48 h (with β-CD)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.